molecular formula C6H7N5O2 B14677187 Guanine, 3-hydroxy-9-methyl- CAS No. 30345-28-9

Guanine, 3-hydroxy-9-methyl-

Katalognummer: B14677187
CAS-Nummer: 30345-28-9
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: YMTGEOSREYBIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanine, 3-hydroxy-9-methyl- is a derivative of guanine, one of the four main nucleotide bases found in DNA and RNA. This compound is of particular interest due to its unique structural modifications, which include a hydroxyl group at the 3rd position and a methyl group at the 9th position. These modifications can significantly alter its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanine derivatives often involves the modification of the guanine base through various chemical reactions. One common method involves the use of thiourea derivatives as guanidylating agents. This process typically requires coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry .

Industrial Production Methods

Industrial production of guanine derivatives, including guanine, 3-hydroxy-9-methyl-, may involve large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Metal-catalyzed reactions and the use of polymer-supported guanidylation are often preferred for their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Guanine, 3-hydroxy-9-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxo-7,8-dihydroguanine, which has significant biological implications .

Wissenschaftliche Forschungsanwendungen

Guanine, 3-hydroxy-9-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of guanine, 3-hydroxy-9-methyl- involves its interaction with nucleic acids and proteins. The hydroxyl and methyl groups can influence its binding affinity and specificity. For example, the compound can form stable hydrogen bonds with complementary bases in DNA and RNA, affecting the stability and function of these nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Guanine, 3-hydroxy-9-methyl- is unique due to its specific structural modifications, which can result in distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

30345-28-9

Molekularformel

C6H7N5O2

Molekulargewicht

181.15 g/mol

IUPAC-Name

2-amino-3-hydroxy-9-methylpurin-6-one

InChI

InChI=1S/C6H7N5O2/c1-10-2-8-3-4(12)9-6(7)11(13)5(3)10/h2,13H,1H3,(H2,7,9,12)

InChI-Schlüssel

YMTGEOSREYBIRL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1N(C(=NC2=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.